molecular formula C23H22ClN5 B2685747 3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896805-72-4

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2685747
CAS No.: 896805-72-4
M. Wt: 403.91
InChI Key: ZLRUCCQFQWRIIG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl and phenylpiperazinyl groups in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazinyl groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. .

Scientific Research Applications

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific protein kinases.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5/c1-17-15-22(28-13-11-27(12-14-28)20-5-3-2-4-6-20)29-23(26-17)21(16-25-29)18-7-9-19(24)10-8-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRUCCQFQWRIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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